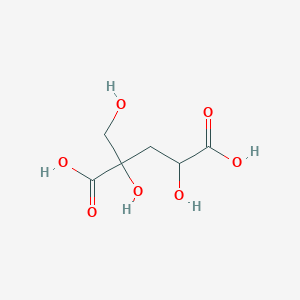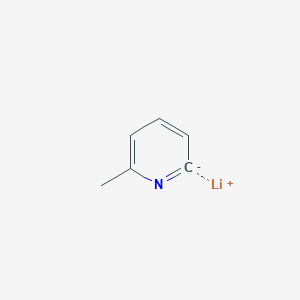
lithium;6-methyl-2H-pyridin-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;6-methyl-2H-pyridin-2-ide is an organolithium compound with the molecular formula C₆H₆LiN It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a lithium atom, and a methyl group is attached to the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-methyl-2H-pyridin-2-ide typically involves the lithiation of 6-methylpyridine. This can be achieved by reacting 6-methylpyridine with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;6-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boron reagents are often used in coupling reactions. The reactions are usually performed under inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated pyridine derivative.
Wissenschaftliche Forschungsanwendungen
Lithium;6-methyl-2H-pyridin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form new drug candidates.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of lithium;6-methyl-2H-pyridin-2-ide involves its ability to act as a nucleophile. The lithium atom, being highly reactive, can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is harnessed in various synthetic applications, allowing for the construction of complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;2-methyl-2H-pyridin-2-ide: Similar structure but with the methyl group at the second position.
Lithium;4-methyl-2H-pyridin-2-ide: Methyl group at the fourth position.
Lithium;2,6-dimethyl-2H-pyridin-2-ide: Two methyl groups at the second and sixth positions.
Uniqueness
Lithium;6-methyl-2H-pyridin-2-ide is unique due to the specific positioning of the lithium and methyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial.
Eigenschaften
CAS-Nummer |
93830-65-0 |
|---|---|
Molekularformel |
C6H6LiN |
Molekulargewicht |
99.1 g/mol |
IUPAC-Name |
lithium;6-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
GYGGCFYHRNLWKB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC=C[C-]=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



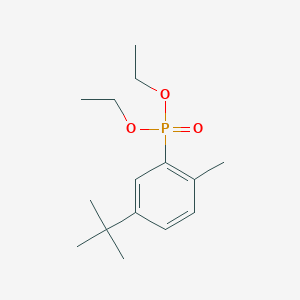
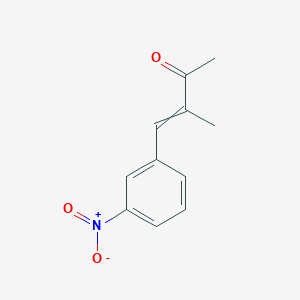
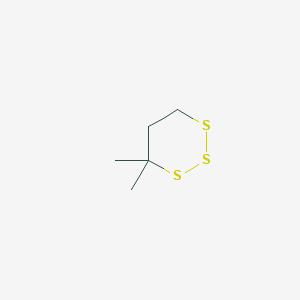
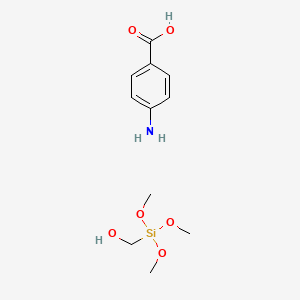

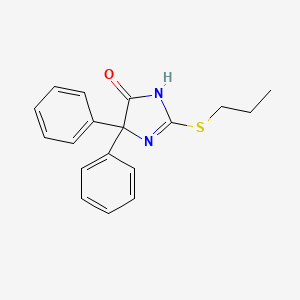
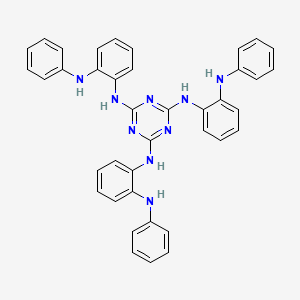
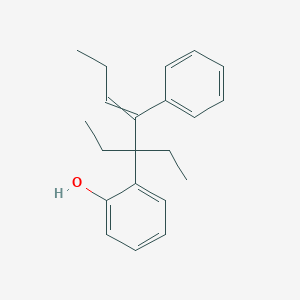
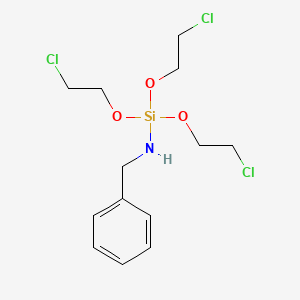
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

